[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine
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Overview
Description
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine is an organic compound with the molecular formula C11H16BrNO2. This compound is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a methanamine group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine typically involves the following steps:
Bromination: The starting material, 2-ethoxyethoxybenzene, is brominated using bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 2-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a catalyst in a controlled environment to ensure high yield and purity.
Amination: Conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions and maximize the yield.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenylmethanamine derivatives with different substituents.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or modified ethoxyethoxy derivatives.
Scientific Research Applications
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxyethoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
[2-Bromo-5-(2-chloroethoxy)phenyl]methanamine: Similar structure but with a chloroethoxy group instead of an ethoxyethoxy group
Properties
Molecular Formula |
C11H16BrNO2 |
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Molecular Weight |
274.15 g/mol |
IUPAC Name |
[2-bromo-5-(2-ethoxyethoxy)phenyl]methanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-2-14-5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,2,5-6,8,13H2,1H3 |
InChI Key |
NCFOTZKEFXKUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)Br)CN |
Origin of Product |
United States |
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